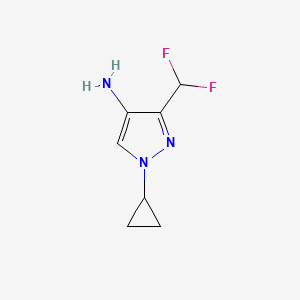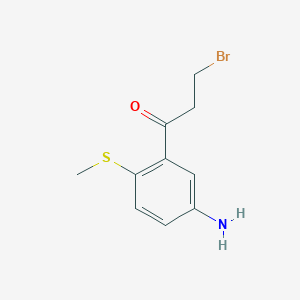
Cefathiamidine lactone hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefathiamidine lactone hydrochloride is a first-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This compound is used in the treatment of various bacterial infections, including those of the respiratory tract, skin, and soft tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cefathiamidine lactone hydrochloride involves several steps. One common method includes dissolving cefathiamidine in water or a water-containing solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of cefathiamidine lactone hydrochloride often employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and to confirm the structure of the compound . The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Cefathiamidine lactone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions often involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of cefathiamidine lactone hydrochloride .
Wissenschaftliche Forschungsanwendungen
Cefathiamidine lactone hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Cefathiamidine lactone hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, cefathiamidine lactone hydrochloride disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefotiam hydrochloride: Another first-generation cephalosporin with similar antibacterial properties.
Cefazolin: A cephalosporin antibiotic used for similar indications but with a different spectrum of activity.
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Cefathiamidine lactone hydrochloride is unique due to its specific structure, which includes a lactone ring. This structural feature contributes to its stability and effectiveness against certain bacterial strains .
Eigenschaften
Molekularformel |
C17H25ClN4O4S2 |
|---|---|
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
[2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C17H24N4O4S2.ClH/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21;/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22);1H/t12-,15-;/m1./s1 |
InChI-Schlüssel |
PALMMXLBZAJRBE-XRZFDKQNSA-N |
Isomerische SMILES |
CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C3=C(COC3=O)CS2.Cl |
Kanonische SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)



![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)






![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)

